
(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperidine ring substituted with an amino group and a methanone group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone typically involves the reaction of 4-aminopiperidine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with different substitution pattern.
(4-Aminopiperidin-1-yl)(3-(3-chlorophenyl)-1H-pyrazol-5-yl)methanone: Contains a pyrazole ring instead of a phenyl ring.
Uniqueness: (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(8-10)12(16)15-6-4-11(14)5-7-15/h1-3,8,11H,4-7,14H2 |
InChI Key |
BDFKZUCOLIXONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


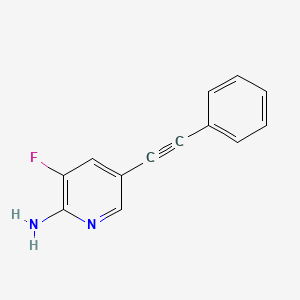
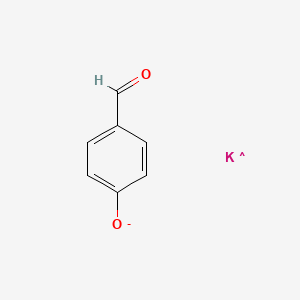

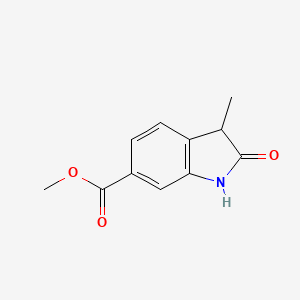
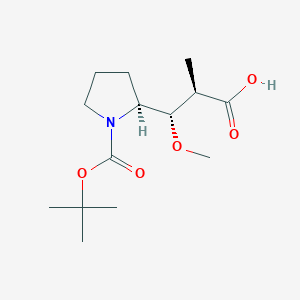
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)

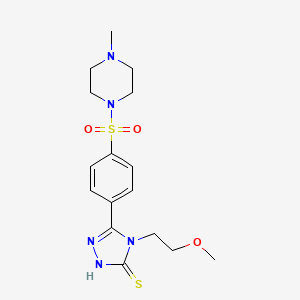
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)
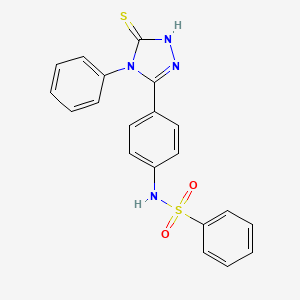
![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)

